molecular formula C26H34N4O3S B2581674 ethyl 2-((5-(((1s,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 477303-79-0

ethyl 2-((5-(((1s,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2581674
CAS No.: 477303-79-0
M. Wt: 482.64
InChI Key: FPMZJPNJNMJGCP-UHFFFAOYSA-N
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Description

This compound is intriguing due to its unique chemical structure, combining elements of adamantane and triazole. Compounds like this often exhibit significant bioactivity, making them valuable in fields like medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step processes:

  • Adamantane Carboxylation: : Initiates with the functionalization of adamantane, often through carboxylation using strong acids or other reagents.

  • Triazole Formation: : Utilizes click chemistry, where azides and alkynes react under copper catalysis, forming the triazole ring.

  • Amidation and Thiolation: : The final steps involve amidation to incorporate the adamantane carboxamide and thiolation to introduce the thioacetate group.

Industrial Production Methods

Industrial methods mirror the synthetic lab route but are scaled up, often utilizing more robust and cost-effective catalysts and reagents to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized under harsh conditions, leading to cleavage of the thioether or triazole ring.

  • Reduction: : Reduction, particularly of the amide or triazole, requires specific catalysts and conditions.

  • Substitution: : The aromatic and triazole groups are sites for electrophilic and nucleophilic substitution.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, H2O2

  • Reducing agents: : LiAlH4, NaBH4

  • Substitution conditions: : Electrophiles like halogens, nucleophiles such as amines, typically under acidic or basic conditions.

Major Products

The products vary from simple oxidized carboxylic acids to reduced amines or substituted triazoles, dependent on reaction conditions.

Scientific Research Applications

In Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules, especially in designing new pharmaceuticals.

In Biology

Its unique structure allows for binding studies with biological macromolecules, aiding in understanding protein-ligand interactions.

In Medicine

Potentially used as a lead compound for developing drugs targeting specific pathways, given its probable bioactivity and stability.

In Industry

May find applications in material science, particularly in designing stable, bioactive polymers or coatings.

Mechanism of Action

The compound's effects are mediated through binding to biological targets, likely involving interactions with enzyme active sites or receptor binding domains. The adamantane component provides stability, while the triazole and phenethyl groups offer specific binding interactions.

Comparison with Similar Compounds

Compared to similar compounds, ethyl 2-((5-(((1S,3S)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is unique in its combination of structural rigidity and functional diversity, providing distinct interaction profiles and stability.

Similar Compounds

  • 1-(adamantane-1-carboxamido)-4-phenethyl-1H-1,2,3-triazole

  • Adamantane-1-carboxamide derivatives

  • Phenethyl triazole analogs

Hope this paints a vivid picture! Curious about any particular section?

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3S/c1-2-33-23(31)17-34-25-29-28-22(30(25)9-8-18-6-4-3-5-7-18)16-27-24(32)26-13-19-10-20(14-26)12-21(11-19)15-26/h3-7,19-21H,2,8-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMZJPNJNMJGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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